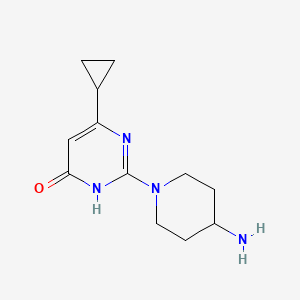

1-Cyclopropanecarbonyl-4-(piperidin-4-yl)piperazine

Overview

Description

“1-Cyclopropanecarbonyl-4-(piperidin-4-yl)piperazine” is a chemical compound that is used in the synthesis of Esaprazole analogs showing σ1 binding and neuroprotective properties in vitro . It is also a semi-flexible linker useful for PROTAC development for targeted protein degradation .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-Cyclopropanecarbonyl-4-(piperidin-4-yl)piperazine”, has been the focus of recent research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Cyclopropanecarbonyl-4-(piperidin-4-yl)piperazine” include a molecular weight of 269.38 . It is a solid at room temperature and is soluble in water .Scientific Research Applications

Anticancer and Antituberculosis Activities

Synthesis of 1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives demonstrated anticancer and antituberculosis activities. Selected compounds showed in vitro anticancer activity against human breast cancer cell line MDA-MB-435 and significant antituberculosis activity against Mycobacterium tuberculosis H37Rv strain. Compound 3c exhibited both antituberculosis and anticancer effects, highlighting the potential for dual therapeutic applications (Mallikarjuna, Padmashali, & Sandeep, 2014).

CGRP Receptor Inhibition

A potent calcitonin gene-related peptide (CGRP) receptor antagonist, characterized by a similar structure, was synthesized and demonstrated efficacy on a multikilogram scale. This compound showcases a potential pathway for treating conditions mediated by the CGRP receptor, such as migraines or vascular headaches (Cann et al., 2012).

Advanced Building Blocks for Drug Discovery

3-((Hetera)cyclobutyl)azetidines, designed as "stretched" analogues of piperidine and piperazine, were synthesized and shown to offer larger size and increased conformational flexibility compared to parent heterocycles. These compounds are promising as advanced building blocks in lead optimization programs for drug discovery, illustrating the adaptability of piperazine structures in medicinal chemistry (Feskov et al., 2019).

ACC1/2 Non-Selective Inhibitors

Novel (4-piperidinyl)-piperazine derivatives were synthesized and evaluated as acetyl-CoA carboxylase 1/2 (ACC1/2) non-selective inhibitors. These compounds demonstrated potent inhibitory activities in enzyme and cell-based assays and reduced hepatic de novo fatty acid synthesis in rats after oral administration, pointing to their potential in treating metabolic disorders related to lipid synthesis (Chonan et al., 2011).

Photochemical Studies

Photochemical behavior of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid (related compound) in aqueous solutions was explored, showing low-efficiency substitution of the 6-fluoro group by an OH group upon irradiation. This study sheds light on the photochemical stability and reactivity of piperazine-containing compounds, which is relevant for their development and application in light-sensitive formulations (Mella, Fasani, & Albini, 2001).

Future Directions

The future directions of “1-Cyclopropanecarbonyl-4-(piperidin-4-yl)piperazine” could involve further exploration of its use in the synthesis of Esaprazole analogs and other compounds with potential neuroprotective properties . Additionally, its role as a semi-flexible linker in PROTAC development suggests potential applications in targeted protein degradation .

properties

IUPAC Name |

cyclopropyl-(4-piperidin-4-ylpiperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O/c17-13(11-1-2-11)16-9-7-15(8-10-16)12-3-5-14-6-4-12/h11-12,14H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKAGJYBURYMNOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCN(CC2)C3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropanecarbonyl-4-(piperidin-4-yl)piperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-fluoro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1486800.png)

![1-Methyl-5-oxo-4,6,8,9-tetrahydro-5H-3-oxa-2,4,7-triaza-cyclopenta[a]naphthalene-7-carboxylicacidbenzylester](/img/structure/B1486804.png)

![2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B1486816.png)

![5-(Methylthio)-3-(4-nitrophenyl)isothiazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1486818.png)